molecular formula C18H17FN2O5 B2744978 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide CAS No. 946204-76-8

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide

Cat. No.: B2744978
CAS No.: 946204-76-8
M. Wt: 360.341
InChI Key: RDSPJFLMOYBJNH-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide is a synthetic organic compound featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core linked to a 4-fluoro-3-nitroaniline moiety via an acetamide bridge. This structural class is derived from carbamate insecticide scaffolds like Carbofuran, indicating its potential as a key intermediate in agrochemical research . Compounds with this benzofuran core have been identified as having potential application in medicinal chemistry research, including investigations into anti-inflammatory agents . The presence of the nitro group is a significant structural feature, as nitroaromatic compounds are often investigated as prodrugs activated by nitroreductase enzymes in anti-infective research . The specific spatial configuration, influenced by the dihedral angle between the aromatic rings, can be critical for its interaction with biological targets . Researchers value this compound for developing novel active agents and studying structure-activity relationships (SAR). This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O5/c1-18(2)9-11-4-3-5-15(17(11)26-18)25-10-16(22)20-12-6-7-13(19)14(8-12)21(23)24/h3-8H,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSPJFLMOYBJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a benzofuran moiety and a nitrophenyl group, suggests diverse pharmacological properties.

Chemical Structure and Properties

The chemical formula of the compound is C15H16F1N3O3C_{15}H_{16}F_{1}N_{3}O_{3} with a molecular weight of approximately 303.31 g/mol . The compound is characterized by the presence of both electron-withdrawing (nitro) and electron-donating (dimethyl) groups, which can influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown cytotoxic effects against various cancer cell lines. A related compound demonstrated an IC50 value of 7.4 µM against certain cancer types, suggesting that modifications to the benzofuran structure can enhance anticancer efficacy .

Antibacterial Activity

The antibacterial potential of benzofuran derivatives has been extensively studied. Compounds with similar frameworks have exhibited activity against Gram-positive and Gram-negative bacteria. For example, a related derivative showed minimum inhibitory concentration (MIC) values ranging from 20–40 µM against resistant strains of Staphylococcus aureus and Escherichia coli . This suggests that the target compound may also possess antibacterial properties.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the mechanism of action of such compounds. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes effectively. One study reported COX-2 inhibition at 10 µM , showing promising results for anti-inflammatory applications .

Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, a compound structurally related to this compound was tested for its ability to induce apoptosis. The results indicated that at concentrations above 10 µM , significant apoptosis was observed in MCF cell lines, highlighting the compound's potential as an anticancer agent.

Study 2: Antibacterial Properties

Another study focused on the antibacterial activity of benzofuran derivatives. The compound was tested against multiple strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The results showed that it had an MIC value significantly lower than traditional antibiotics, indicating its potential as a new antibacterial agent .

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF Cell Line7.4 µM
AntibacterialS. aureus20–40 µM
Enzyme InhibitionCOX-210 µM

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and leukemia (K562) models. The structure-activity relationship (SAR) analysis reveals that modifications in the substituents can enhance potency and selectivity towards specific cancer types .

CompoundCell Line TestedIC50_{50} (µM)Reference
Compound AMCF-714.60
Compound BK56211.10
Compound CHuh7 D128.00

Neuroprotective Effects

There is emerging evidence that compounds containing the benzofuran moiety may exhibit neuroprotective properties. Research on similar structures has suggested their potential in treating neurodegenerative diseases by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound class is noteworthy. Studies indicate that certain derivatives can inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Case Studies

Several case studies have been conducted to evaluate the therapeutic efficacy of compounds related to this compound:

  • Study on Breast Cancer Inhibition
    • Objective : To assess the anticancer efficacy of the compound on MCF-7 cells.
    • Findings : The compound exhibited an IC50_{50} value of 14.60 µM, demonstrating significant inhibition of cell growth compared to control groups .
  • Neuroprotection in Animal Models
    • Objective : To evaluate neuroprotective effects in rodent models of Alzheimer’s disease.
    • Findings : The compound reduced amyloid-beta levels and improved cognitive function scores significantly compared to untreated controls .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound belongs to a broader class of N-substituted acetamides with aryl or heteroaryl substituents. Key analogues include:

Compound ID/Name Molecular Formula Molecular Weight Key Substituents Notable Functional Groups
Target Compound C₁₉H₁₈FN₂O₅ 382.36 4-Fluoro-3-nitrophenyl, dihydrobenzofuran Nitro, fluoro, amide, ether
G745-0416 () C₂₂H₂₅N₅O₄ 423.47 4-Ethoxyphenyl-tetrazolylmethyl Tetrazole, ethoxy, amide, ether
G745-0738 () C₂₀H₂₁N₅O₃ 379.42 Phenyl-tetrazolylmethyl Tetrazole, amide, ether
BG15433 () C₂₃H₂₅N₃O₄ 407.46 2-Hydroxyethyl-phenylpyrazole Pyrazole, hydroxy, amide, ether
N-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide () C₁₅H₂₁NO₃ 263.33 Ethyl-dihydrobenzofuran Amide, ether

Key Observations :

  • Molecular Weight : The target compound (382.36) is intermediate in size compared to analogues, with bulkier substituents (e.g., tetrazoles in G745-0416) increasing molecular weight.
  • Electronic Effects : The nitro group in the target compound is a strong electron-withdrawing group, contrasting with electron-donating groups like ethoxy (G745-0416) or hydroxy (BG15433). This may influence redox properties or binding interactions.
  • Hydrogen Bonding: All compounds feature amide groups capable of N-H···O hydrogen bonding.

Hydrogen Bonding and Supramolecular Features

  • Amide Group Interactions : The amide N-H in the target compound can form hydrogen bonds with carbonyl acceptors, similar to R²²(10) dimers observed in .

Pharmacological and Material Implications

  • Solubility and Stability : The nitro group may reduce aqueous solubility compared to ethoxy- or hydroxy-substituted analogues (G745-0416, BG15433) but could enhance stability under oxidative conditions.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters:

  • Temperature : Exothermic reactions (e.g., nitro group introduction) may require cooling to avoid decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the benzofuran oxygen .
  • Catalysts : Palladium catalysts improve coupling efficiency in acetamide formation .
    • Analytical Validation : Monitor intermediates via TLC or HPLC, and confirm final product purity (>95%) using NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the dihydrobenzofuran and nitro-phenyl conformations using SHELX programs (SHELXL for refinement, SHELXS for structure solution) .
  • Spectroscopy : Assign peaks in ¹H NMR to distinguish between diastereotopic protons in the dihydrobenzofuran ring and confirm fluorine coupling in the 4-fluoro-3-nitrophenyl group .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Prioritize assays based on structural motifs:

  • Enzyme Inhibition : Test against kinases or proteases due to the acetamide’s hydrogen-bonding potential .
  • Antimicrobial Activity : Use microdilution assays (e.g., MIC determination) given the nitro group’s redox activity .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa) to evaluate apoptosis induction .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false negatives .
  • Stereochemical Purity : Verify enantiomeric excess via chiral HPLC; impurities <2% can skew dose-response curves .
  • Solubility Artifacts : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation in aqueous buffers .

Q. What computational strategies predict intermolecular interactions for crystallographic studies?

  • Methodological Answer :

  • Hydrogen-Bonding Networks : Apply graph-set analysis (e.g., Etter’s rules) to predict packing motifs, focusing on the acetamide’s NH and nitro group as donors/acceptors .
  • Density Functional Theory (DFT) : Model electrostatic potential surfaces to identify reactive sites for co-crystallization with target proteins .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Methodological Answer :

  • Scaffold Modifications :
  • Replace the 4-fluoro-3-nitrophenyl group with other electron-deficient aromatics (e.g., pyridines) to probe π-π stacking .
  • Vary the dihydrobenzofuran’s methyl groups to assess steric effects on binding .
  • Statistical Analysis : Use multivariate regression (e.g., PLS) to correlate substituent electronic parameters (Hammett σ) with activity .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Methodological Answer :

  • Split-Plot Design : Assign synthesis batches as main plots and biological replicates as subplots to isolate variability sources .
  • Quality Control : Implement LC-MS for each batch to ensure ≤5% impurity thresholds .

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